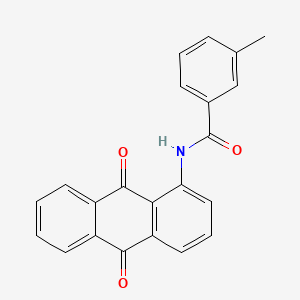
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide” is a chemical compound that has been studied for its potential in various applications . It is a derivative of 9,10-anthraquinone, which is known for its pronounced biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of N,N’-disubstituted thioureas with α-bromo ketones . For example, N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas were treated with in situ generated α-bromoacetone in the presence of triethylamine to obtain the desired compound . The yield of this reaction was reported to be between 48-68% .Molecular Structure Analysis
The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide” includes a total of 38 bonds. There are 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the formation of 2-iminothiazolines through a cyclocondensation with the participation of aminoanthracene nitrogen atom . This reaction is in agreement with the recently described reactions of N-aryl-N’-aroylthioureas with α-halo ketones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.30012 g/mol . Its 1H NMR spectra contain thiazole H-5 proton singlets at 6.89-7.01 ppm and methyl group singlets at 1.97-2.04 ppm, besides the CH signals of the aromatic rings . The formation of a thiazole ring was also clearly confirmed by the 13C spectra containing the characteristic C-4 singlets at 106.1-107.2 ppm, C-5 singlets at 139.3-144.9 ppm, and C-2 singlets at 168.2-169.7 ppm .Scientific Research Applications
Synthesis and Characterization
The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide has been synthesized and characterized by various spectroscopic methods including 1H-NMR, 13C-NMR, IR, and GC-MS. This process involved reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone, highlighting its potential as a N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari & Ahmed Al Sheidi, 2020).
Antimicrobial and Antioxidant Properties
Research involving the interaction of this compound with α-, β-, and ω-amino acids has led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives demonstrated notable antibacterial and antifungal activities, with further studies suggested to explore their antitumor and antioxidant properties (V. I. Zvarich et al., 2014). Another study synthesized N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, showing significant antioxidant and antiplatelet activities. This highlights the potential of these compounds in pharmacological applications (M. Stasevych et al., 2022).
Photophysical and Optoelectronic Applications
The compound has been utilized in the synthesis of various derivatives, including L-N ε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine, a dabcyl-like chromophore for peptide studies. This demonstrates its applicability in peptide chemistry, offering insights into the synthesis of chromophores useful in solid phase peptide synthesis (A. Szymańska et al., 2004). Moreover, research into the synthesis and optoelectronic characteristics of nanostructured thin films based on derivatives of this compound has shown promising results for applications in the field of optoelectronics, emphasizing its potential in the development of new materials with unique photophysical properties (A. Ammar et al., 2021).
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-6-4-7-14(12-13)22(26)23-18-11-5-10-17-19(18)21(25)16-9-3-2-8-15(16)20(17)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGGSPAUGMTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
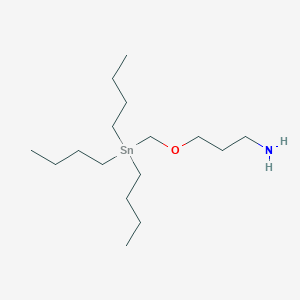
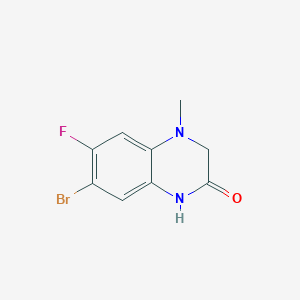
![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)
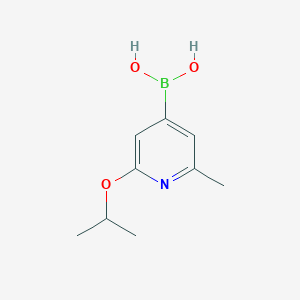
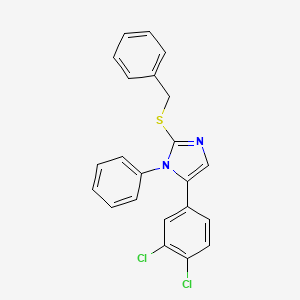
![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)
![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)
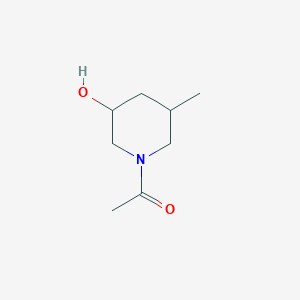
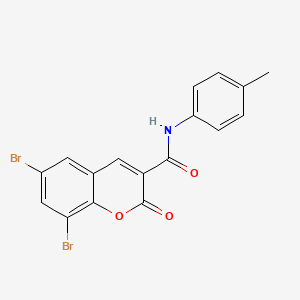
![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)
![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)